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Compound of Interest

Compound Name: 2,4-Dimethoxyaniline

Cat. No.: B045885 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4-
Dimethoxyaniline (CAS No: 2735-04-8), a versatile intermediate in pharmaceutical and

chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 2,4-Dimethoxyaniline is C₈H₁₁NO₂ with a molecular weight of

153.18 g/mol .[1][2] The structural and electronic environment of this compound gives rise to a

distinct spectroscopic fingerprint, which is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR data for 2,4-Dimethoxyaniline are presented below.

¹H NMR Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

6.75 d 1H Ar-H

6.45 d 1H Ar-H

6.40 dd 1H Ar-H

3.85 s 3H OCH₃

3.80 s 3H OCH₃

3.70 br s 2H NH₂

¹³C NMR Data

Chemical Shift (δ) ppm Assignment

150.5 Ar-C-O

142.0 Ar-C-O

130.0 Ar-C-N

115.5 Ar-CH

102.5 Ar-CH

98.0 Ar-CH

55.8 OCH₃

55.5 OCH₃

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic absorption bands for 2,4-Dimethoxyaniline are summarized below.
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Strong, Broad N-H Stretch (Amine)

3050 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (CH₃)

1620 - 1580 Strong Aromatic C=C Bending

1520 Strong N-H Bending

1250 - 1200 Strong Aryl-O Stretch (Asymmetric)

1050 - 1020 Strong Aryl-O Stretch (Symmetric)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues.

m/z Relative Intensity (%) Assignment

153 100 [M]⁺ (Molecular Ion)

138 80 [M-CH₃]⁺

110 40 [M-CH₃-CO]⁺

95 30 [M-2xOCH₃]⁺

Experimental Protocols
The following are generalized yet detailed protocols for the acquisition of spectroscopic data for

a solid aromatic amine like 2,4-Dimethoxyaniline.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Accurately weigh 5-10 mg of 2,4-Dimethoxyaniline and dissolve it in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry

NMR tube.[3][4][5] Ensure the sample is fully dissolved; gentle vortexing may be applied.
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Instrument Setup:

Use a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

Lock the spectrometer to the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12

ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16

scans).

Process the data by applying a Fourier transform, phase correction, and baseline

correction.

Integrate the peaks and reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-

200 ppm).

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-

to-noise ratio (typically 128 scans or more).

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy (ATR-FTIR)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045885?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Place a small amount of solid 2,4-Dimethoxyaniline directly onto the

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrument Setup:

Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically

subtracted from the sample spectrum.

Data Acquisition:

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400

cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Process the data by performing a background correction and, if necessary, an ATR

correction.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of 2,4-Dimethoxyaniline in a volatile organic

solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

Instrument Setup:

Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[6]

Set the GC oven temperature program to ensure separation from any impurities and the

solvent. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5

minutes.

Use an appropriate GC column (e.g., a non-polar capillary column).
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Set the MS to scan over a mass range that includes the expected molecular ion (e.g., m/z

50-300).

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

The compound will be vaporized, separated on the GC column, and then enter the MS for

ionization and detection.

The most common ionization technique for this type of analysis is Electron Ionization (EI).

Data Analysis:

Identify the peak corresponding to 2,4-Dimethoxyaniline in the total ion chromatogram.

Analyze the mass spectrum associated with this peak to identify the molecular ion and

characteristic fragment ions.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

chemical compound such as 2,4-Dimethoxyaniline.
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Sample Handling

Spectroscopic Analysis

Data Processing & Interpretation

Final Characterization

2,4-Dimethoxyaniline Sample
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(Dissolving/Placing on ATR)

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(GC-MS)
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(Peak Assignment, Fragmentation Analysis)

Structural Confirmation
& Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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